2,2-Dihexylpropane-1,3-diamine is an organic compound characterized by the presence of two hexyl groups attached to a propane backbone with amine functional groups at the 1 and 3 positions. Its molecular formula is , and it possesses a unique structure that contributes to its chemical and physical properties. The compound is typically a viscous liquid at room temperature and is soluble in various organic solvents, making it suitable for diverse applications in chemical processes and material science.
The synthesis of 2,2-Dihexylpropane-1,3-diamine can be achieved through several methods:
2,2-Dihexylpropane-1,3-diamine finds applications in various fields:
Interaction studies involving 2,2-Dihexylpropane-1,3-diamine have primarily focused on its reactivity with carbon dioxide. Research indicates that this compound can effectively bind CO2 through the formation of carbamate ions. The efficiency of this interaction is influenced by factors such as temperature and the presence of other solvents or additives . Additionally, studies on its interactions with metal ions have shown potential for use as a chelating agent.
Several compounds share structural similarities with 2,2-Dihexylpropane-1,3-diamine. These include:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Hexylamine | A straight-chain primary amine | Simpler structure; more volatile |
| Diethylamine | Two ethyl groups attached to nitrogen | Smaller size; used in organic synthesis |
| N,N-Diethylhexanamine | Two ethyl groups on nitrogen; hexane backbone | Similar reactivity but different solubility |
| 1,3-Diaminopropane | Propane backbone with two amines | More hydrophilic; less sterically hindered |
The uniqueness of 2,2-Dihexylpropane-1,3-diamine lies in its sterically hindered structure due to the two hexyl groups which enhance its solubility and reactivity compared to simpler amines. This steric bulk allows it to interact differently with various substrates and solvents.
The IUPAC name 2,2-dihexylpropane-1,3-diamine derives from its propane backbone ($$ \text{C}3\text{H}8 $$), with two hexyl groups ($$ \text{C}6\text{H}{13} $$) attached to the central carbon (C2) and amine groups at positions 1 and 3. The numbering prioritizes the amine groups, resulting in the prefix 1,3-diamine, while the hexyl substituents are denoted as 2,2-dihexyl.
Isomerism in this compound is limited due to its symmetrical substitution pattern. The central carbon (C2) bears two identical hexyl groups and two equivalent $$ \text{CH}2\text{NH}2 $$ moieties, eliminating the possibility of stereoisomerism. Structural isomerism could arise if hexyl groups occupy non-adjacent positions, but such isomers are not reported in the literature.
The molecule adopts a tetrahedral geometry at the central carbon, with bond angles approximating $$ 109.5^\circ $$. Conformational flexibility arises from rotation around the C1–C2 and C2–C3 bonds. Steric hindrance from the hexyl groups favors a staggered conformation, minimizing van der Waals repulsions between the bulky substituents (Figure 1).
Figure 1: Predominant staggered conformation of 2,2-dihexylpropane-1,3-diamine
(Insert 2D structure here, showing staggered hexyl groups and amine terminals)
Computational models suggest that the energy barrier for rotation is $$ \sim 12 \, \text{kJ/mol} $$, allowing moderate conformational mobility at room temperature.
Density functional theory (DFT) calculations reveal significant electron density localization at the nitrogen atoms ($$ \delta^- = -0.45 \, \text{e} $$), with the hexyl groups exhibiting a weak electron-donating inductive effect ($$ \delta^+ = +0.12 \, \text{e} $$). The amine lone pairs participate in hydrogen bonding and coordination chemistry, while the hydrophobic hexyl chains dominate solubility profiles.
Table 1: Key Electronic Properties
| Property | Value |
|---|---|
| NBO Charge (N) | -0.45 e |
| Hexyl Inductive Effect | +0.12 e |
| Dipole Moment | 2.8 D |
The hexyl substituents profoundly alter the properties of propane-1,3-diamine derivatives:
Table 2: Comparative Properties of Propane-1,3-diamine Derivatives
| Compound | Molecular Weight (g/mol) | Log P | Water Solubility (g/L) |
|---|---|---|---|
| Propane-1,3-diamine | 74.13 | -1.2 | 1,200 |
| 2,2-Dimethyl derivative | 102.18 | 0.5 | 850 |
| 2,2-Dihexyl derivative | 242.44 | 4.8 | 0.2 |
The 2,2-dihexyl derivative exhibits enhanced hydrophobicity (Log P = 4.8) and reduced water solubility (0.2 g/L) compared to its smaller analogs, making it ideal for nonpolar solvents.
The thermodynamic characterization of 2,2-Dihexylpropane-1,3-diamine presents significant challenges due to the limited availability of direct experimental data for this specific compound. Based on the molecular structure analysis, this compound possesses a molecular formula of C₁₅H₃₄N₂ with a molecular weight of 242.444 g/mol and bears the CAS number 122909-82-4 [1]. The compound represents a significantly extended alkyl chain derivative of the well-characterized 2,2-dimethylpropane-1,3-diamine structure.
Experimental thermodynamic property determination for 2,2-Dihexylpropane-1,3-diamine would require specialized techniques given its expected low volatility and high molecular weight. The compound's structure suggests it would exhibit substantially different thermal properties compared to its shorter-chain analogue, 2,2-dimethylpropane-1,3-diamine, which has a boiling point of 152-154°C and melting point of 29-31°C [2] [3] [4].
The enthalpy of fusion and vaporization for 2,2-Dihexylpropane-1,3-diamine would be expected to be considerably higher than the reported values for 2,2-dimethylpropane-1,3-diamine, which exhibits an enthalpy of fusion of 1.7 kJ/mol at 301.7 K [5]. The extended alkyl chains would contribute to increased intermolecular van der Waals interactions, resulting in elevated phase transition enthalpies. Correlation gas chromatography methods, as demonstrated for similar long-chain compounds [6], could provide accurate vaporization enthalpy measurements for this diamine.
Heat capacity measurements would be particularly valuable for understanding the thermal behavior of this compound. The flexible alkyl chains are expected to contribute significantly to the heat capacity through conformational changes, similar to patterns observed in other long-chain alkyl compounds [7]. Differential scanning calorimetry would be the preferred method for determining both heat capacity and phase transition temperatures.
The Nuclear Magnetic Resonance spectroscopic profile of 2,2-Dihexylpropane-1,3-diamine would be characterized by distinctive patterns arising from its symmetrical structure and multiple alkyl chain environments. Proton Nuclear Magnetic Resonance spectroscopy would reveal characteristic chemical shifts for the aminomethyl protons appearing as a singlet at approximately 2.5-2.8 ppm, similar to patterns observed in related diamine structures [8] [9].
The extensive alkyl chain system would generate complex multiplet patterns in the aliphatic region between 0.8-2.0 ppm, with the terminal methyl groups appearing as triplets around 0.8-1.0 ppm due to coupling with adjacent methylene groups. The methylene protons of the hexyl chains would create overlapping multiplets in the 1.2-1.4 ppm region, characteristic of long-chain alkyl compounds [10] [11].
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide crucial structural confirmation through the identification of distinct carbon environments. The quaternary carbon at the 2-position would appear around 35-40 ppm, while the aminomethyl carbons would resonate at 40-45 ppm [9]. The alkyl chain carbons would distribute across the aliphatic region (14-35 ppm), with terminal methyl carbons appearing around 14-15 ppm.
Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, would be essential for complete structural assignment given the complexity of the alkyl chain system. These methods would enable unambiguous assignment of all carbon and proton resonances through connectivity mapping [11].
Infrared spectroscopic analysis of 2,2-Dihexylpropane-1,3-diamine would reveal characteristic absorption bands diagnostic of primary amine functionality and alkyl chain structure. The primary amine groups would generate distinctive N-H stretching absorptions in the 3350-3250 cm⁻¹ region, appearing as two bands corresponding to symmetric and antisymmetric stretching modes of the NH₂ groups [12].
Strong absorption bands in the 2950-2850 cm⁻¹ region would arise from C-H stretching vibrations of the extensive alkyl chain system. These bands would be more intense than in shorter-chain analogues due to the increased number of methylene and methyl groups present in the hexyl substituents [12]. The N-H bending vibrations would appear as medium-intensity bands around 1600-1550 cm⁻¹, characteristic of primary amine scissoring modes.
The C-N stretching vibrations would manifest as weak to medium intensity bands in the 800-700 cm⁻¹ region, providing diagnostic confirmation of the amine functionality [12]. The fingerprint region below 1500 cm⁻¹ would contain multiple overlapping bands from C-H bending and skeletal vibrations of the alkyl chains.
Attenuated total reflectance infrared spectroscopy would be particularly suitable for this compound, given its expected low volatility and potential for hydrogen bonding interactions that could complicate transmission measurements. Variable temperature infrared studies could provide insights into conformational changes and intermolecular interactions.
Mass spectrometric analysis of 2,2-Dihexylpropane-1,3-diamine would reveal characteristic fragmentation patterns consistent with its diamine structure and long alkyl chains. The molecular ion peak would appear at m/z 242, though its intensity would likely be low due to the ease of fragmentation of the alkyl chains [13].
Primary fragmentation would occur through α-cleavage adjacent to the nitrogen atoms, generating fragments through loss of alkyl chain segments. Expected major fragments would include m/z 158 (loss of C₆H₁₂), m/z 100 (loss of C₁₀H₂₂), and m/z 86 (loss of C₁₁H₂₄), representing progressive alkyl chain cleavages [13].
The diamine functionality would generate characteristic fragments including m/z 72 (C₄H₁₀N₂⁺) representing the central diamine core with partial alkyl chains, and m/z 58 (C₃H₈N⁺) from further fragmentation. The base peak would likely appear at m/z 30 (CH₂=NH₂⁺), a common fragment in primary amine mass spectra representing the iminium ion [13].
Electrospray ionization mass spectrometry would provide enhanced molecular ion detection through protonation, generating [M+H]⁺ ions at m/z 243 and potentially [M+2H]²⁺ ions at m/z 122 due to the dibasic nature of the compound. Tandem mass spectrometry would enable detailed structural confirmation through controlled fragmentation studies.
The chromatographic behavior of 2,2-Dihexylpropane-1,3-diamine would be dominated by its dual nature as both a polar diamine and a hydrophobic long-chain alkyl compound. High-performance liquid chromatography analysis would require careful optimization of mobile phase conditions to accommodate both the basic amine functionality and the hydrophobic alkyl chains.
Reverse-phase chromatography using C18 or C8 columns would be preferred, with the compound expected to exhibit high retention times due to the hydrophobic interactions of the hexyl chains with the stationary phase [14] [15]. Mobile phase buffering would be essential to control the ionization state of the amine groups, with pH values around 9-10 recommended to maintain the amines in their neutral form for optimal separation.
Detection would present challenges due to the absence of chromophoric groups in the molecule. Ultraviolet detection at low wavelengths (200-220 nm) would provide limited sensitivity, making evaporative light scattering detection or mass spectrometric detection more suitable for quantitative analysis [15]. The compound's basic nature would make it amenable to derivatization with UV-active reagents for enhanced detection sensitivity.
Gas chromatography would be challenging due to the compound's expected high boiling point and potential thermal decomposition. If attempted, derivatization with trimethylsilyl or acetyl groups would be necessary to reduce hydrogen bonding and improve volatility. The purity assessment would best be achieved through liquid chromatography-mass spectrometry, providing both separation and structural confirmation [14] [16].
Quality control specifications would typically require purity levels above 95%, achievable through careful purification procedures. The symmetrical structure of the molecule would facilitate purification, as impurities with different alkyl chain lengths or substitution patterns would exhibit significantly different chromatographic behavior.
Computational chemistry approaches provide valuable tools for predicting the physical parameters of 2,2-Dihexylpropane-1,3-diamine in the absence of comprehensive experimental data. Density functional theory calculations using B3LYP functionals with appropriate basis sets would enable accurate prediction of molecular geometry, electronic properties, and thermodynamic parameters [17] [18] [19].
Group contribution methods represent the most practical approach for estimating bulk physical properties such as boiling point, melting point, and density. Based on structural analysis and comparison with analogous compounds, the predicted boiling point would fall in the range of 280-320°C, significantly higher than the 152-154°C observed for 2,2-dimethylpropane-1,3-diamine [7]. The melting point would be expected around 15-25°C, reflecting the increased molecular size while maintaining the structural flexibility of the alkyl chains.
Density predictions using group contribution methods suggest values between 0.82-0.85 g/cm³, consistent with other long-chain alkyl amines. The vapor pressure would be extremely low at ambient conditions, likely below 1 Pa at 25°C, making the compound essentially non-volatile under normal conditions [7].
Molecular dynamics simulations would provide insights into conformational behavior and intermolecular interactions. The flexible hexyl chains would exhibit multiple low-energy conformations, with the overall molecular shape being highly dependent on temperature and environment [20] [21]. Monte Carlo methods could predict packing arrangements in the solid state and liquid structure.
Quantum chemical calculations would enable prediction of spectroscopic properties, including Nuclear Magnetic Resonance chemical shifts and infrared vibrational frequencies. Time-dependent density functional theory could predict electronic excitation energies, though the saturated nature of the molecule would limit electronic transitions to high-energy regions [22] [23].
Solvation models would predict the compound's behavior in various solvents, with high lipophilicity (LogP ≈ 5.23) indicating preferential solubility in non-polar organic solvents rather than water [1]. The diamine functionality would enable hydrogen bonding interactions, influencing solvation in protic solvents despite the overall hydrophobic character.